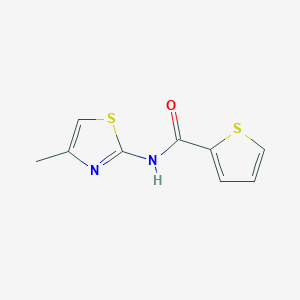
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, also known as MTTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTTC belongs to the class of thiazole-based compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to scavenge free radicals and protect cells from oxidative stress. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is also readily available and can be synthesized using a simple and efficient method. However, the main limitation of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide, including the development of more potent analogs with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide and its potential applications in the treatment of various diseases. N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide may also have potential applications in drug delivery systems and as a diagnostic tool for cancer detection. Overall, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has shown great promise in scientific research and may have significant therapeutic potential in the future.
Méthodes De Synthèse
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide can be synthesized using a simple and efficient method that involves the reaction of 2-amino-4-methylthiazole with 2-bromo thiophene carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and immunomodulatory properties and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXMIGZPZPTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
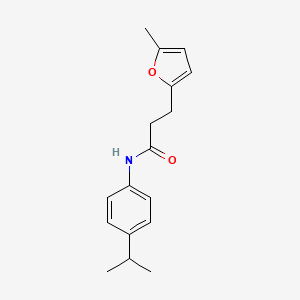
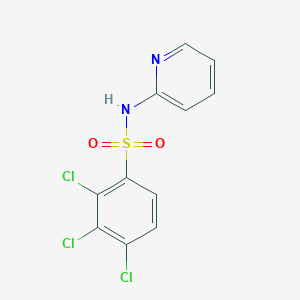
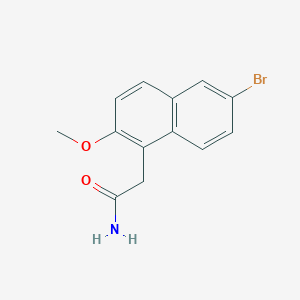
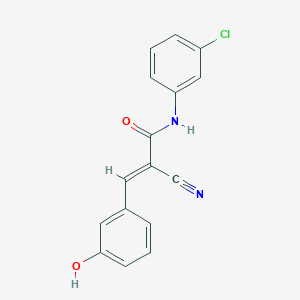
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
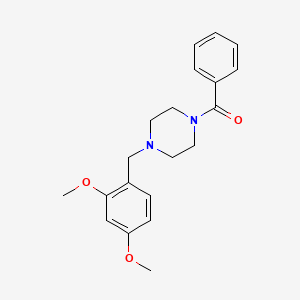
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
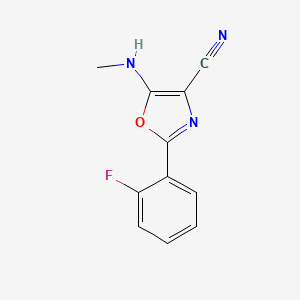
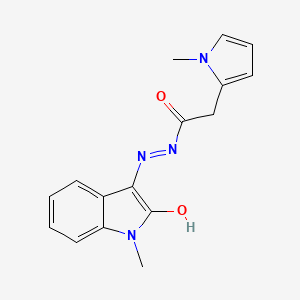
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)